molecular formula C9H17Cl2N3O B1471121 (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride CAS No. 1609403-67-9

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride

Cat. No.: B1471121
CAS No.: 1609403-67-9
M. Wt: 254.15 g/mol
InChI Key: CCWIFCFGCITOIH-UHFFFAOYSA-N
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Description

The compound "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride" is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core. This structure is substituted with an ethyl group at the 1-position and a methanol group at the 3-position, forming a dihydrochloride salt. The molecular formula is C₉H₁₇Cl₂N₃O, with a calculated molecular weight of 254.12 g/mol (base compound: C₉H₁₅N₃O; dihydrochloride adds 72.92 g/mol). Its dihydrochloride form enhances solubility in aqueous media compared to the free base, making it suitable for pharmacological studies .

Properties

IUPAC Name

(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12;;/h10,13H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWIFCFGCITOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₆ClN₃O
  • Molecular Weight : 217.70 g/mol
  • CAS Number : 1243249-97-9
  • MDL Number : MFCD19103488

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities. These include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Neuroprotective Effects : There is emerging evidence that pyrazolo[4,3-c]pyridines may offer neuroprotective benefits in models of neurodegeneration.

Biological Activities

The biological activity of this compound has been characterized in several studies:

Activity TypeDescriptionReference
AntioxidantExhibits potential to scavenge free radicals and reduce oxidative stress.
Anti-inflammatoryMay inhibit pro-inflammatory cytokines and pathways.
AnticancerShows promise in inhibiting cancer cell growth in vitro.
NeuroprotectiveProtects neuronal cells from apoptosis in experimental models.

Case Studies

  • Neuroprotective Study
    A study conducted on cultured neuronal cells demonstrated that this compound significantly reduced cell death induced by oxidative stress. The compound was shown to modulate the expression of Bcl-2 family proteins, suggesting a mechanism involving the regulation of apoptosis.
  • Anticancer Activity
    In vitro assays using various cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a therapeutic agent against specific types of tumors.
  • Anti-inflammatory Effects
    Research revealed that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs:

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride (monohydrochloride) .

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride (ester derivative) .

Structural and Physicochemical Properties

Property Target Compound (Dihydrochloride) Methyl Analog (Hydrochloride) Ethyl Ester Dihydrochloride
Molecular Formula C₉H₁₇Cl₂N₃O C₈H₁₅ClN₃O C₉H₁₅Cl₂N₃O₂
Molecular Weight 254.12 g/mol 203.66 g/mol (calculated) 268.14 g/mol
Core Substituent Ethyl (1-position) Methyl (1-position) Ethyl (1-position)
Functional Group Methanol (3-position) Methanol (3-position) Ethyl ester (3-position)
Salt Form Dihydrochloride Hydrochloride Dihydrochloride
Polarity High (due to -OH) Moderate Low (ester group)
Inferred Solubility High aqueous solubility Moderate Limited in water
Key Observations:
  • Ethyl vs.
  • Methanol vs. Ester Group: The methanol group in the target compound improves water solubility, whereas the ethyl ester in the analog reduces polarity, favoring organic solubility .
  • Salt Form: The dihydrochloride form (target and ethyl ester) increases ionic character, further enhancing aqueous solubility compared to monohydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride
Reactant of Route 2
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride

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